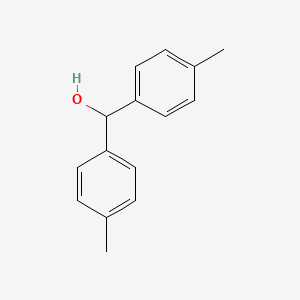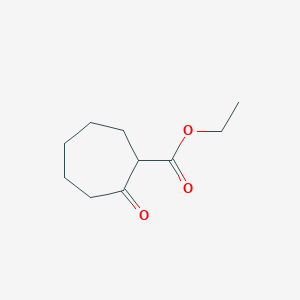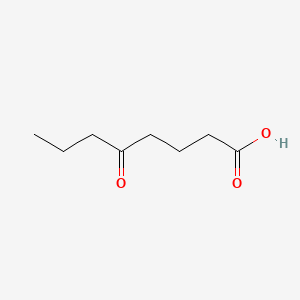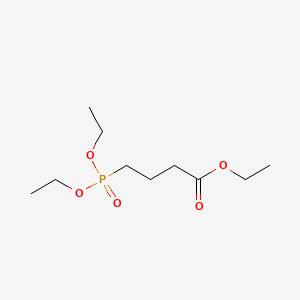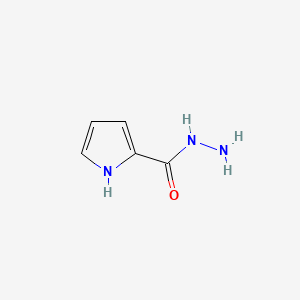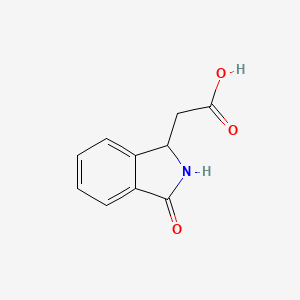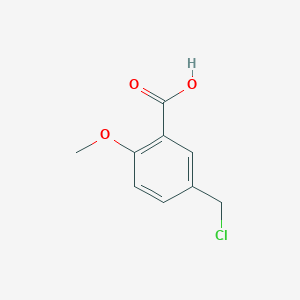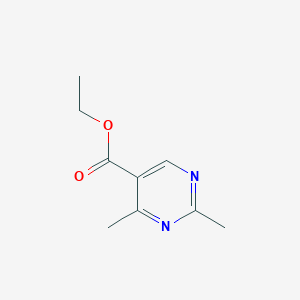
2,4-二甲基嘧啶-5-羧酸乙酯
描述
Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a chemical compound with the formula C9H12N2O2 . It has diverse applications and holds significant potential for scientific research. Its unique properties make it invaluable for probing various biological processes, aiding drug discovery, and unraveling intricate molecular mechanisms.
Synthesis Analysis
The synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate involves a reaction with potassium hydroxide in ethanol and water . A solution of potassium hydroxide (67 g, 1.0 mol) in 95% ethanol (300 mL) is added to a solution of ethyl 2,4-dimethyl-5-pyrimidinecarboxylate (73 g, 0.40 mol) in 95% ethanol (100 mL) and the mixture is heated under reflux for 5 hours . Ethanol is then evaporated under reduced pressure, and the residue is dissolved in water, and the aqueous solution is acidified with concentrated hydrochloric acid . The precipitated solids are collected by filtration, washed with water, and dried to give the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dimethylpyrimidine-5-carboxylate is represented by the formula C9H12N2O2 . The InChI Key is WCMYQNCFRCBDFG-UHFFFAOYSA-N . The molecular weight is 180.20 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2,4-dimethylpyrimidine-5-carboxylate are primarily associated with its synthesis. As mentioned earlier, it involves a reaction with potassium hydroxide in ethanol and water .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate include a molecular weight of 180.20 . The boiling point and other specific physical properties are not mentioned in the search results.科学研究应用
神经保护和抗神经炎症剂
嘧啶及其衍生物已被证实具有抗病毒、抗癌、抗氧化和抗菌活性 . 一系列新型三唑-嘧啶类化合物被设计、合成和表征 . 分子结果表明,三唑-嘧啶杂合化合物具有良好的神经保护和抗炎特性 . 这些化合物通过抑制脂多糖刺激的人类小胶质细胞中一氧化氮(NO)和肿瘤坏死因子-α(TNF-α)的产生,表现出显著的抗神经炎症特性 . 它们还通过降低人神经元细胞中内质网(ER)伴侣蛋白BIP和凋亡标志物裂解的胱天蛋白酶-3的表达,表现出良好的神经保护活性 .
抗癌潜力
嘌呤和嘧啶杂环化合物近年来受到关注,因为它们在靶向各种癌症方面具有潜力 . 从过去十年的最新出版数据可以看出,在合成的衍生物中加入嘌呤和嘧啶环导致了有效抗癌分子的开发 . 嘌呤和嘧啶衍生物对靶向受体蛋白表现出明显增强的抗癌活性,其中许多化合物在纳摩尔范围内具有IC50值 .
药物设计与发现
过去几十年的研究越来越集中在开发新的抗癌药物 . 因此,人们尝试了多种新的替代治疗策略来进行药物设计和发现 . 嘌呤和嘧啶杂环化合物因其在靶向各种疾病方面的潜力而被应用于这些策略 .
新型化合物合成
2,4-二甲基嘧啶-5-羧酸乙酯可用于合成新型化合物 . 例如,一系列新型三唑-嘧啶类化合物被设计、合成和表征 . 这些化合物被评估了其神经保护和抗神经炎症活性 .
安全和危害
属性
IUPAC Name |
ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYQNCFRCBDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944923 | |
| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-86-0 | |
| Record name | 2226-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
